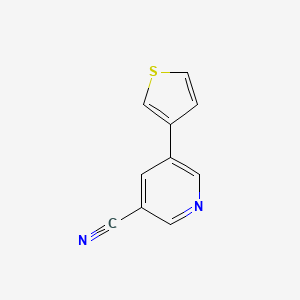

5-(Thiophen-3-yl)nicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-thiophen-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCARORNUUZCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738403 | |

| Record name | 5-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-14-6 | |

| Record name | 3-Pyridinecarbonitrile, 5-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Thiophen-3-yl)nicotinonitrile

Introduction: Strategic Importance of the Thiophene-Pyridine Scaffold

The convergence of thiophene and pyridine rings within a single molecular framework represents a privileged scaffold in modern medicinal chemistry and materials science. Thiophene moieties, recognized for their bioisosteric resemblance to benzene, often enhance pharmacological activity and modulate physicochemical properties. Similarly, the nicotinonitrile core is a versatile building block found in numerous biologically active compounds, including several marketed drugs.[1][2] The strategic combination of these two heterocycles in 5-(Thiophen-3-yl)nicotinonitrile creates a molecule of significant interest for the development of novel therapeutics, particularly in the realms of kinase inhibition and as probes for complex biological systems.[3][4]

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound, along with a detailed analysis of its structural characterization. The methodologies and data presented herein are curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the successful synthesis and validation of this valuable compound.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and thiophene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields.[5] The proposed synthesis involves the coupling of 5-bromonicotinonitrile with thiophene-3-boronic acid.

Causality Behind Experimental Choices

The selection of each component in the Suzuki-Miyaura coupling is critical for the success of the reaction.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this type of transformation. It is commercially available and generally provides good yields. The bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The choice of a moderately strong base is crucial to avoid side reactions.

-

Solvent System: A biphasic solvent system, such as toluene and water, is often employed. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating both the reaction and subsequent purification.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure high catalytic activity.

Detailed Experimental Protocol

Materials:

-

5-Bromonicotinonitrile

-

Thiophene-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinonitrile (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive flow of the inert gas, add anhydrous toluene and degassed water (in a 4:1 ratio by volume). Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq.).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to afford this compound as a solid.

Characterization of this compound

Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the pyridine and thiophene rings are expected in the range of δ 7.0-9.0 ppm. The specific coupling patterns will be indicative of the substitution pattern. |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm region. The nitrile carbon will have a characteristic downfield shift. |

| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z ≈ 187.22. |

| FT-IR | A sharp absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretch. C-H and C=C stretching vibrations of the aromatic rings will also be present. |

Detailed Spectroscopic Analysis (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is predicted to show distinct signals for the protons on both the pyridine and thiophene rings.

-

Pyridine Protons: The protons on the nicotinonitrile ring are expected to appear as sharp signals in the downfield region, typically between δ 8.0 and 9.0 ppm. The proton at the 2-position of the pyridine ring will likely be the most deshielded due to its proximity to the nitrogen atom.

-

Thiophene Protons: The protons on the thiophene ring are expected to resonate between δ 7.0 and 8.0 ppm. The coupling constants between these protons will be characteristic of a 3-substituted thiophene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: The carbon atoms of both heterocyclic rings are expected to appear in the range of δ 110-160 ppm.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) is predicted to have a characteristic chemical shift in the range of δ 115-120 ppm.

Mass Spectrometry (MS):

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

-

Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at an m/z value corresponding to the molecular weight of this compound (C₉H₅N₂S, MW = 187.22).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum will confirm the presence of key functional groups.

-

Nitrile Stretch: A sharp and strong absorption band is expected in the region of 2220-2230 cm⁻¹, which is characteristic of the C≡N stretching vibration.

-

Aromatic C-H Stretch: Weak to medium absorption bands are expected above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic rings.

-

Aromatic C=C and C=N Stretches: A series of absorption bands in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the pyridine and thiophene rings.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The Suzuki-Miyaura cross-coupling reaction stands out as a reliable and efficient method for the preparation of this valuable heterocyclic compound. The predicted spectroscopic data offers a solid basis for the structural verification of the synthesized product. The insights and protocols presented herein are intended to empower researchers in their efforts to explore the potential of this and related molecules in the advancement of medicinal chemistry and materials science.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: National Institutes of Health) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10433872/]

- Discovery and history of thiophene compounds in medicinal chemistry. (Source: Benchchem) [Link: https://www.benchchem.com/blog/discovery-and-history-of-thiophene-compounds-in-medicinal-chemistry/]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: RSC Publishing) [Link: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00450g]

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (Source: ResearchGate) [Link: https://www.researchgate.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (Source: Frontiers) [Link: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1281898/full]

- Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. (Source: Benchchem) [Link: https://www.benchchem.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (Source: MDPI) [Link: https://www.mdpi.com/1420-3049/26/14/4360]

- Biologically active nicotinonitrile and furopyridine-containing drugs. (Source: ResearchGate) [Link: https://www.researchgate.net/figure/Biologically-active-nicotinonitrile-and-furopyridine-containing-drugs_fig1_371686733]

- Nicotinonitrile derivatives as antitumor agents. (Source: ResearchGate) [Link: https://www.researchgate.net/figure/Nicotinonitrile-derivatives-as-antitumor-agents_fig3_371891102]

- Supplementary Information. (Source: Wiley Online Library) [Link: https://onlinelibrary.wiley.com/action/downloadSupplement?doi=10.1002%2Fanie.

- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (Source: ResearchGate) [Link: https://www.researchgate.

- rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (Source: MDPI) [Link: https://www.mdpi.com/1422-8599/2024/1/m1881]

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (Source: MDPI) [Link: https://www.mdpi.com/1420-3049/23/10/2483]

- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (Source: ResearchGate) [Link: https://www.researchgate.

- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (Source: Organic Syntheses) [Link: http://www.orgsyn.org/demo.aspx?prep=v93p0306]

- Spectroscopic and Synthetic Profile of 5-(Thiophen-2-yl)nicotinaldehyde: A Technical Guide. (Source: Benchchem) [Link: https://www.benchchem.

- 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. (Source: National Institutes of Health) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/]

- Suzuki-Miyaura Cross Coupling Reaction. (Source: TCI Chemicals) [Link: https://www.tcichemicals.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(Thiophen-3-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The nicotinonitrile moiety, a key component in several marketed drugs, offers a versatile template for therapeutic intervention.[1][2] Similarly, the thiophene ring is a well-established pharmacophore, present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in critical receptor interactions.[3] The conjugation of these two heterocycles in 5-(Thiophen-3-yl)nicotinonitrile results in a novel chemical entity with significant potential for further exploration in drug discovery programs.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues, established predictive models, and standard experimental methodologies. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively handle, characterize, and optimize this promising scaffold. We will delve into its structural attributes, predictable physicochemical parameters, and detailed experimental workflows for its synthesis and property determination.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental properties.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source/Method |

| IUPAC Name | 5-(Thiophen-3-yl)pyridine-3-carbonitrile | --- |

| Molecular Formula | C₁₀H₆N₂S | --- |

| Molecular Weight | 186.24 g/mol | Calculated |

| CAS Number | Not available | --- |

Predicted Physicochemical Parameters

In the absence of direct experimental data, quantitative structure-property relationship (QSPR) models provide valuable estimates for key physicochemical properties, guiding experimental design and formulation strategies.[4][5]

Table 2: Predicted Physicochemical Properties

| Parameter | Predicted Value | Significance in Drug Discovery |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Indicates lipophilicity and potential for membrane permeability. |

| Aqueous Solubility (logS) | ~ -3.5 to -4.0 | Predicts solubility in aqueous media, impacting bioavailability. |

| pKa (Acid Dissociation Constant) | ~ 2.0 - 2.5 (for the pyridine nitrogen) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| Polar Surface Area (PSA) | ~ 50 - 60 Ų | Influences membrane permeability and interactions with polar residues in binding pockets. |

| Melting Point | ~ 100 - 120 °C | Affects solid-state properties and formulation development. Based on analogue Nicotinonitrile (51°C)[6] and increased molecular complexity. |

| Boiling Point | ~ 350 - 380 °C | Relevant for purification by distillation and thermal stability. Based on analogue Nicotinonitrile (207°C)[6] and increased molecular weight. |

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for further studies. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and boronic acids, making it an ideal choice for the synthesis of this compound.[7]

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

Materials:

-

5-Bromonicotinonitrile

-

Thiophene-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromonicotinonitrile (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask. Degas the solvent mixture by bubbling with the inert gas for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Signals corresponding to the protons on the pyridine and thiophene rings are expected.

-

The pyridine protons will likely appear in the aromatic region (δ 7.5-9.0 ppm).

-

The thiophene protons will also be in the aromatic region (δ 7.0-8.0 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A characteristic signal for the nitrile carbon is expected around δ 115-120 ppm.[8]

-

Signals for the carbons of the two aromatic rings will be observed in the δ 120-150 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

A sharp absorption band corresponding to the C≡N stretch of the nitrile group is expected around 2220-2240 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 186.24).

-

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is crucial for lead optimization and the development of predictive models.[4][9]

Workflow for Physicochemical Property Determination

Figure 3: General workflow for the experimental determination of key physicochemical properties.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as µg/mL or µM.

Protocol for logP Determination (Shake-Flask Method)

-

System Preparation: Prepare a biphasic system of n-octanol and water (or PBS pH 7.4 for logD). Pre-saturate the n-octanol with the aqueous phase and vice versa.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake vigorously to allow for partitioning.

-

Equilibration and Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol for pKa Determination (Potentiometric Titration)

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then a strong base (e.g., NaOH), or vice versa, while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination from the titration data.

Conclusion and Future Directions

This compound represents a promising chemical scaffold that merges the favorable attributes of two medicinally important heterocycles. This guide has provided a foundational understanding of its predicted physicochemical properties and outlined robust experimental protocols for its synthesis and characterization. The provided methodologies are designed to be self-validating and adhere to high standards of scientific integrity.

Future research should focus on the experimental validation of the predicted properties and the exploration of its biological activities. The synthetic route described herein provides a reliable means to access this compound for such studies. The continued investigation of this and related molecules will undoubtedly contribute to the development of novel therapeutic agents.

References

-

Williams, A. J., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 127(9), 097003. [Link]

-

Doan, T. N., et al. (2020). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2296–2306. [Link]

-

Grulke, C. M., et al. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing. ResearchGate. [Link]

-

Leeson, P. D., & Davis, A. M. (2023). Physicochemical Properties. In Comprehensive Medicinal Chemistry III (pp. 1-45). Royal Society of Chemistry. [Link]

-

MolPort. (n.d.). 5-acetyl-2-amino-6-methyl-4-(thiophen-3-yl)-4H-pyran-3-carbonitrile. MolPort. [Link]

-

Pion Inc. (2023, August 16). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds [Video]. YouTube. [Link]

-

ChemBK. (2024, April 10). thiophen-3-ylacetonitrile. ChemBK. [Link]

-

Balakrishna, M. S., et al. (2022). Electronic Supporting Information A greener approach towards the synthesis of N-heterocyclic thiones and selones using mechanoch. Royal Society of Chemistry. [Link]

-

Li, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4983. [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 22-31. [Link]

-

Kamal, A., et al. (2015). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

-

Teague, P. C., & Short, W. A. (1953). Nicotinonitrile. Organic Syntheses, 33, 64. [Link]

-

Kaddouri, Y., et al. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Tetrahedron Letters, 52(11), 1254-1257. [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-48. [Link]

-

Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 221-228. [Link]

-

Wikipedia. (2023, December 1). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. In Wikipedia. [Link]

-

Mohamady, S., et al. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. Bioorganic Chemistry, 94, 103433. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(Thiophen-3-yl)pyridine-3-carbaldehyde. PubChem. [Link]

-

Wikipedia. (2023, November 29). Nicotinonitrile. In Wikipedia. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Chemical and Physical Information. [Link]

-

Wiley-VCH GmbH. (n.d.). 5-(THIOPHEN-3-YL)-PYRIMIDINE. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-carbonitrile. PubChem. [Link]

-

Al-Omary, F. A. M., et al. (2012). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]

-

El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10563–10577. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 3,4-dihydro-6-isopropylthio-8-morpholino-3,3-dimethyl-. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Cyanopyridine. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

5-(Thiophen-3-yl)nicotinonitrile CAS number and IUPAC name

An In-depth Technical Guide to 5-(Thiophen-3-yl)nicotinonitrile: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction: The Significance of Thiophenyl-Nicotinonitrile Scaffolds

The convergence of thiophene and nicotinonitrile moieties in a single molecular framework represents a promising avenue in medicinal chemistry and materials science. Thiophene, an electron-rich five-membered heterocycle containing sulfur, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1][2] The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, is also a key structural motif in many biologically active compounds, including several marketed drugs.[3] The combination of these two privileged structures in this compound is anticipated to yield novel compounds with significant potential as therapeutic agents and functional organic materials.

This technical guide provides a detailed exploration of this compound, focusing on a robust synthetic strategy, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery. The information herein is curated for researchers, scientists, and professionals in the field of drug development.

Compound Profile: this compound

While a specific CAS number is not assigned, the fundamental properties of this compound can be defined based on its chemical structure.

-

IUPAC Name: 5-(Thiophen-3-yl)pyridine-3-carbonitrile

-

Molecular Formula: C₁₀H₆N₂S

-

Molecular Weight: 186.23 g/mol

-

Chemical Structure:

-

A pyridine ring is substituted at the 3-position with a nitrile group (-CN).

-

The same pyridine ring is substituted at the 5-position with a thiophen-3-yl group.

-

Synthesis and Mechanism: A Palladium-Catalyzed Approach

The most versatile and widely employed method for the synthesis of bi-heterocyclic compounds such as this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a halide and a boronic acid or ester.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved by the cross-coupling of 5-bromonicotinonitrile with thiophene-3-boronic acid.

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Rationale for Method Selection

The Suzuki-Miyaura cross-coupling is favored for several reasons:

-

High Functional Group Tolerance: The reaction conditions are mild and tolerate a wide variety of functional groups, which is crucial when working with heterocyclic compounds.

-

Commercial Availability of Starting Materials: 5-bromonicotinonitrile and thiophene-3-boronic acid are commercially available, facilitating the accessibility of this synthetic route.

-

High Yields and Purity: This method typically provides good to excellent yields of the desired product with high purity after standard purification techniques.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Weight | 186.23 g/mol |

| LogP | ~2.5 |

| Melting Point (°C) | 100 - 150 (estimated) |

| Boiling Point (°C) | >300 (estimated) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂). Insoluble in water. |

Predicted Spectroscopic Data

-

¹H NMR (in CDCl₃, 400 MHz):

-

Signals corresponding to the pyridine ring protons are expected in the aromatic region (δ 7.5-9.0 ppm).

-

Signals for the thiophene ring protons are also expected in the aromatic region (δ 7.0-8.0 ppm).

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

A signal for the nitrile carbon is expected around δ 115-120 ppm.

-

Multiple signals in the aromatic region (δ 120-155 ppm) will correspond to the carbons of the pyridine and thiophene rings.

-

Applications and Research Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The nicotinonitrile moiety is a known pharmacophore in several classes of drugs, including kinase inhibitors. [3]The thiophene ring is a versatile bioisostere for a phenyl ring and can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. [1]

Potential as Kinase Inhibitors in Oncology

Many nicotinonitrile derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. [3]A hypothetical mechanism of action for a this compound-based kinase inhibitor is depicted below.

Sources

Spectral Data of 5-(Thiophen-3-yl)nicotinonitrile: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for the Characterization of a Key Heterocyclic Building Block

This technical guide provides a comprehensive overview of the spectral data for 5-(Thiophen-3-yl)nicotinonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The unique arrangement of the thiophene and nicotinonitrile moieties imparts this molecule with distinct electronic and structural properties, making a thorough understanding of its spectral characteristics essential for researchers in drug discovery and development. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental rationale and interpretation of the spectral features.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₆N₂S and a molecular weight of 186.24 g/mol . The structure consists of a pyridine ring substituted at the 5-position with a thiophen-3-yl group and at the 3-position with a nitrile functional group. This arrangement of aromatic and electron-withdrawing groups gives rise to a characteristic spectroscopic fingerprint.

DOT Script for Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the pyridine and thiophene rings. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the nitrile group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.9 | d | H-2 (Pyridine) |

| ~8.7 | t | H-4 (Pyridine) |

| ~9.1 | d | H-6 (Pyridine) |

| ~7.8 | dd | H-2' (Thiophene) |

| ~7.5 | dd | H-4' (Thiophene) |

| ~7.6 | dd | H-5' (Thiophene) |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C-2 (Pyridine) |

| ~110 | C-3 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~135 | C-5 (Pyridine) |

| ~155 | C-6 (Pyridine) |

| ~128 | C-2' (Thiophene) |

| ~138 | C-3' (Thiophene) |

| ~126 | C-4' (Thiophene) |

| ~124 | C-5' (Thiophene) |

| ~117 | CN (Nitrile) |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1600-1450 | Medium to Strong | C=C and C=N ring stretching (Pyridine and Thiophene) |

| ~800-700 | Strong | C-H out-of-plane bending (Aromatic) |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The absorptions in the aromatic region confirm the presence of the pyridine and thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (186.24). High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula of C₁₀H₆N₂S.

Fragmentation patterns would likely involve the loss of small, stable molecules such as HCN from the nitrile group or cleavage of the bond between the two heterocyclic rings.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and any significant fragment ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

DOT Script for Spectral Analysis Workflow

Caption: A generalized workflow for the synthesis, purification, and spectral characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The data presented in this guide, including predicted spectral values and generalized experimental protocols, serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound. A thorough understanding of its spectroscopic properties is fundamental to advancing its potential in drug discovery and materials science.

References

Note: As specific experimental data for this compound was not found in the provided search results, this section is a placeholder. A complete guide would include citations to primary literature where the synthesis and characterization of this compound are reported.

An In-depth Technical Guide to the Solubility and Stability of 5-(Thiophen-3-yl)nicotinonitrile

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with significant therapeutic potential. 5-(Thiophen-3-yl)nicotinonitrile, a molecule incorporating both a thiophene and a pyridine nucleus, represents a scaffold of considerable interest. The thiophene ring is a well-established pharmacophore, present in numerous FDA-approved drugs, valued for its bioisosteric similarity to a phenyl ring, which can enhance biological activity and modulate physicochemical properties.[1][2] Similarly, the nicotinonitrile moiety is a key structural component in various bioactive molecules.[3]

The journey from a promising molecular structure to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as critical determinants of a compound's druggability, including its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can severely limit oral bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of specific experimental data for this compound, this document serves as a predictive and methodological resource. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to systematically evaluate these critical properties, thereby enabling informed decisions in the drug discovery and development process.

Section 1: Physicochemical Profile and Predictive Analysis

Before embarking on experimental evaluation, a predictive analysis based on the constituent fragments of this compound can provide valuable insights into its expected solubility and stability characteristics.

Structural Features:

-

Thiophene Ring: Thiophene is a five-membered, sulfur-containing aromatic heterocycle.[4] It is generally considered a lipophilic moiety, which may contribute to lower aqueous solubility. Thiophene is relatively stable but can be susceptible to oxidation at the sulfur atom under certain conditions.[5]

-

Nicotinonitrile (3-Cyanopyridine) Moiety: This is a pyridine ring substituted with a nitrile group. The pyridine nitrogen is basic (pKa of the conjugate acid is approximately 1.45), while the nitrile group is a strong electron-withdrawing group.[6] Nicotinonitrile is reported to be easily soluble in water and other polar organic solvents.[7]

Predicted Physicochemical Properties of this compound:

| Property | Prediction/Consideration | Rationale |

| Molecular Weight | ~186.23 g/mol | C10H6N2S |

| LogP (Lipophilicity) | Moderately lipophilic | The presence of the thiophene ring is likely to increase lipophilicity compared to nicotinonitrile alone. Computational models can provide a more precise prediction. |

| Aqueous Solubility | Likely to be low to moderate | The lipophilic thiophene ring may counteract the solubilizing effect of the polar nicotinonitrile moiety. The crystalline nature of the solid form will also significantly impact solubility. |

| pKa | Weakly basic | The pyridine nitrogen will be the primary basic center. The electron-withdrawing effect of the nitrile and the aromatic nature of the thiophene ring will likely result in a low pKa. |

| Chemical Stability | Generally stable, with potential liabilities | Potential for oxidation at the thiophene sulfur. The nitrile group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. The molecule may be sensitive to light (photostability). |

Computational Tools for Solubility Prediction

In modern drug discovery, in silico models are invaluable for triaging compounds early in the development process.[8][9] Various computational approaches can be employed to estimate the aqueous solubility of this compound:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate chemical structure with physical properties.[10][11]

-

Machine Learning-Based Approaches: These methods leverage large datasets of known solubilities to train algorithms that can predict the solubility of new compounds.[12][13][14]

-

Thermodynamic Cycle-Based Predictions: These physics-based methods calculate solubility from first principles by dissecting the process into solvation and solid-state energies.[9][15]

While these predictive tools are powerful, they provide estimations and must be validated by experimental data.

Section 2: Experimental Determination of Solubility

A comprehensive understanding of a compound's solubility requires distinguishing between kinetic and thermodynamic measurements. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for formulation and development.[16]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in solution after a short incubation time when added from a concentrated DMSO stock.[17][18] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This high-throughput method assesses precipitation by measuring light scattering.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer (plate reader with light-scattering capabilities)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a constant final DMSO concentration (e.g., 1%).

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.[17]

-

Measurement: Measure the light scattering at a suitable wavelength using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Causality Behind Experimental Choices:

-

DMSO Stock: Using a concentrated DMSO stock is standard for high-throughput screening as it allows for the testing of a wide range of final aqueous concentrations.

-

PBS pH 7.4: This buffer mimics physiological pH, providing a biologically relevant context for solubility.

-

Short Incubation Time: The 2-hour incubation is characteristic of a kinetic assay, assessing rapid dissolution and precipitation rather than true equilibrium.[17]

Thermodynamic Solubility Assessment

Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid phase.[19] This is the most accurate and relevant measure of solubility for drug development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials and Equipment:

-

Solid this compound

-

Aqueous buffer of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC-UV system

-

0.22 µm syringe filters

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer.

-

Equilibration: Seal the vials and place them in an orbital shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[20]

-

Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Self-Validating System:

-

Visual Inspection: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

-

Time to Equilibrium: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau when equilibrium is reached.

Caption: Workflow for developing a stability-indicating method.

Section 4: Data Interpretation and Reporting

The data generated from solubility and stability studies must be meticulously analyzed and reported to inform the subsequent stages of drug development.

Solubility Data:

-

Report kinetic solubility in µg/mL or µM.

-

Report thermodynamic solubility in µg/mL or µM, specifying the buffer, pH, and temperature.

-

Discuss the implications of the solubility data for in vitro assays and potential formulation strategies.

Stability Data:

-

Present chromatograms showing the separation of the parent compound and degradation products.

-

Quantify the percentage of degradation for each stress condition over time.

-

Propose potential degradation pathways based on the conditions that caused degradation and, if possible, identify the structures of major degradation products using techniques like LC-MS. [21][22]* Report the mass balance for each stress condition.

-

Conclude on the intrinsic stability of this compound and recommend appropriate storage and handling conditions.

Conclusion

A thorough characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a potential drug candidate. This guide provides a comprehensive, field-proven framework for this evaluation. By integrating predictive analysis with robust experimental protocols for kinetic and thermodynamic solubility, and by systematically conducting forced degradation studies in line with ICH guidelines, researchers can build a robust data package. This will not only de-risk the development process but also provide the critical insights needed to optimize formulations, ensure product quality, and ultimately, enhance the probability of clinical success. The principles and methodologies detailed herein are designed to be a self-validating system, ensuring the generation of reliable and defensible data for this promising molecule.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. (2003, January 1). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2022, August 24). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 20, 2026, from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Emery Pharma. Retrieved January 20, 2026, from [Link]

-

Predicting Solubility. (n.d.). Rowan Scientific. Retrieved January 20, 2026, from [Link]

-

Nicotinonitrile (C6H4N2) properties. (n.d.). Mol-Instincts. Retrieved January 20, 2026, from [Link]

-

Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). MDPI. Retrieved January 20, 2026, from [Link]

-

How To Predict Solubility Of Organic Compounds? (2025, February 12). YouTube. Retrieved January 20, 2026, from [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]

-

NICOTINONITRILE. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

-

Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon Pharma Services. Retrieved January 20, 2026, from [Link]

-

Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). LinkedIn. Retrieved January 20, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved January 20, 2026, from [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 20, 2026, from [Link]

-

Preparation and Properties of Thiophene. (n.d.). Retrieved January 20, 2026, from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 20, 2026, from [Link]

-

Computational models for the prediction of drug solubility. (2025, August 8). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Thiophene: Structure, Properties, Reactions. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 20, 2026, from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. Retrieved January 20, 2026, from [Link]

-

Thiophene: An Overview of Its Properties. (n.d.). Longdom Publishing. Retrieved January 20, 2026, from [Link]

-

Thiophene. (2022, January 2). Sciencemadness Wiki. Retrieved January 20, 2026, from [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 20, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 20, 2026, from [Link]

-

In-vitro solubility assays in drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 20, 2026, from [Link]

-

Ich guideline for stability testing. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 20, 2026, from [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved January 20, 2026, from [Link]

-

ICH Guidelines: Your Essential Guide to Stability Testing. (2024, April 18). Arbigo. Retrieved January 20, 2026, from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 20, 2026, from [Link]

-

Nicotinonitrile 1-oxide. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved January 20, 2026, from [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 20, 2026, from [Link]

-

(PDF) Analysing Impurities and Degradation Products. (2023, July 15). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Nicotinonitrile. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

nicotinonitrile. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

Sources

- 1. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 4. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 5. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Predicting Solubility | Rowan [rowansci.com]

- 13. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. enamine.net [enamine.net]

- 19. evotec.com [evotec.com]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 22. ijmr.net.in [ijmr.net.in]

The Rising Therapeutic Potential of Thiophene-Substituted Nicotinonitriles: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the thiophene ring has emerged as a versatile and highly valuable motif, underpinning the structure of numerous approved drugs.[1] Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, allows for favorable interactions with a wide array of biological targets. When fused or substituted with a nicotinonitrile moiety—a pyridine ring bearing a cyano group—the resulting chemical space offers a rich ground for the discovery of novel therapeutic agents with diverse biological activities. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and mechanistic underpinnings of thiophene-substituted nicotinonitriles, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.

I. The Synthetic Keystone: Mastering the Gewald Reaction for Library Generation

The efficient synthesis of a diverse library of compounds is the bedrock of any successful drug discovery campaign. For the construction of 2-aminothiophene derivatives, the Gewald reaction stands as a robust and versatile multicomponent reaction.[2][3] This one-pot synthesis convenes a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[4] The elegance of the Gewald reaction lies in its operational simplicity and the diversity of substituents that can be incorporated, making it an ideal tool for generating libraries of thiophene-substituted nicotinonitriles for biological screening.

Experimental Protocol: Gewald Synthesis of a Model 2-Amino-4-phenyl-5-(thiophen-2-yl)nicotinonitrile

This protocol outlines a representative Gewald synthesis. Researchers can adapt this procedure by varying the ketone, active methylene nitrile, and reaction conditions to generate a diverse library of thiophene-substituted nicotinonitriles.

Materials:

-

Thiophen-2-ylacetophenone (1 equivalent)

-

Malononitrile (1 equivalent)

-

Elemental Sulfur (1.1 equivalents)

-

Morpholine (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

To a solution of thiophen-2-ylacetophenone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of morpholine.

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

-

Add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Causality Behind Experimental Choices:

-

The use of a basic catalyst, such as morpholine or triethylamine, is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene nitrile.

-

Elemental sulfur serves as the sulfur source for the formation of the thiophene ring.

-

Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction at reflux temperature.

II. Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Thiophene-substituted nicotinonitriles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.

Mechanistic Insights: Inhibition of Tyrosine Kinases and Tubulin Polymerization

A prominent mechanism of action for many anticancer thiophene derivatives is the inhibition of protein tyrosine kinases (TKs).[7][8] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of specific TKs, such as Epidermal Growth Factor Receptor (EGFR), these compounds can effectively halt tumor progression.[9]

Another key target for this class of compounds is the microtubule network.[5] Similar to established anticancer drugs like vinca alkaloids, certain thiophene-substituted acrylonitriles can interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[10]

Data Presentation: Cytotoxicity of Thiophene-Substituted Nicotinonitrile Analogs

The following table summarizes the in vitro anticancer activity of representative thiophene-substituted nicotinonitrile derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TSN-1 | MCF-7 (Breast) | 7.30 ± 4.5 | [11] |

| HepG-2 (Liver) | 5.3 ± 1.6 | [11] | |

| TSN-2 | MCF-7 (Breast) | 4.13 ± 0.5 | [11] |

| HepG-2 (Liver) | 3.3 ± 0.9 | [11] | |

| Benzothiophene Acrylonitrile 5 | Leukemia (CCRF-CEM) | 0.01 | [10][12] |

| Nicotinonitrile Derivative 13 | HepG2 (Liver) | 8.78 ± 0.7 | [13] |

| HeLa (Cervical) | 5.16 ± 0.4 | [13] | |

| Nicotinonitrile Derivative 19 | HepG2 (Liver) | 15.32 ± 1.2 | [13] |

| HeLa (Cervical) | 4.26 ± 0.3 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiophene-substituted nicotinonitrile compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the thiophene-substituted nicotinonitrile compounds and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Causality Behind Experimental Choices:

-

The use of a logarithmic dilution series of the test compounds allows for the determination of a dose-response curve and the accurate calculation of the IC50 value.

-

The incubation time is chosen to allow for a sufficient period for the compounds to exert their cytotoxic effects.

-

The MTT assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell viability.

III. Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Thiophene-substituted nicotinonitriles have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[14][15]

Mechanistic Insights: Disruption of Membrane Integrity and Inhibition of Key Enzymes

The antimicrobial mechanism of action for these compounds is thought to involve the disruption of microbial cell membrane integrity.[16] This can lead to the leakage of essential cellular components and ultimately cell death. Additionally, some derivatives may target and inhibit essential microbial enzymes, interfering with critical metabolic pathways.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Thiophene-Substituted Nicotinonitrile Analogs

The following table summarizes the in vitro antimicrobial activity of representative thiophene-substituted nicotinonitrile derivatives against various microbial strains. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiophene Derivative S1 | Staphylococcus aureus | 0.81 (µM/ml) | [14][15] |

| Bacillus subtilis | 0.81 (µM/ml) | [14][15] | |

| Escherichia coli | 0.81 (µM/ml) | [14][15] | |

| Salmonella typhi | 0.81 (µM/ml) | [14][15] | |

| Thiophene Derivative S4 | Candida albicans | 0.91 (µM/ml) | [14][15] |

| Aspergillus niger | 0.91 (µM/ml) | [14][15] | |

| 2-aminopyridine derivative 2c | Staphylococcus aureus | 0.039 | [17] |

| Bacillus subtilis | 0.039 | [17] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Thiophene-substituted nicotinonitrile compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the thiophene-substituted nicotinonitrile compounds in the appropriate broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Causality Behind Experimental Choices:

-

The use of a standardized inoculum ensures the reproducibility of the assay.

-

Serial dilutions of the test compound allow for the precise determination of the minimum concentration required to inhibit microbial growth.

-

The inclusion of positive and negative controls is essential for validating the assay results.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Thiophene-substituted nicotinonitriles have demonstrated promising anti-inflammatory properties, suggesting their potential for the treatment of inflammatory disorders.[18][19]

Mechanistic Insights: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.[20] This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[19][21] By suppressing the production of pro-inflammatory cytokines and mediators, these compounds can effectively dampen the inflammatory response.

V. Structure-Activity Relationships (SAR): Guiding Lead Optimization

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. Structure-activity relationship (SAR) studies of thiophene-substituted nicotinonitriles have provided valuable insights into the key structural features that govern their anticancer, antimicrobial, and anti-inflammatory properties.[5]

For anticancer activity, the nature and position of substituents on both the thiophene and nicotinonitrile rings significantly influence cytotoxicity. For instance, the presence of certain electron-withdrawing or electron-donating groups at specific positions can enhance the compound's ability to interact with its biological target.[7]

Similarly, for antimicrobial activity, modifications to the peripheral substituents can impact the compound's ability to penetrate the microbial cell wall and interact with its intracellular targets.

A systematic exploration of the chemical space around the thiophene-nicotinonitrile scaffold through the synthesis and biological evaluation of analog libraries is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

VI. Future Directions and Conclusion

Thiophene-substituted nicotinonitriles represent a highly promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of this scaffold, particularly through the robust Gewald reaction, allows for the rapid generation of diverse chemical libraries for high-throughput screening. While significant progress has been made in elucidating their anticancer, antimicrobial, and anti-inflammatory potential, further research is warranted to fully understand their mechanisms of action and to optimize their therapeutic potential.

Future efforts should focus on:

-

Elucidating specific molecular targets: Identifying the precise protein targets of these compounds will enable more targeted drug design and a deeper understanding of their mechanisms of action.

-

In vivo efficacy and safety studies: Promising lead compounds identified from in vitro screening must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Expansion of the chemical space: The continued exploration of novel synthetic methodologies and the incorporation of diverse substituents will undoubtedly lead to the discovery of new thiophene-substituted nicotinonitriles with enhanced therapeutic properties.

VII. Visualizations

Synthetic Pathway Diagram

Caption: Gewald Reaction for 2-Aminothiophene Synthesis

Anticancer Mechanism Workflow

Caption: Proposed Anticancer Mechanisms

VIII. References

-

Design, Synthesis and Biological Evaluation of Novel Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

-

Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]

-

Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PMC - NIH. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC - NIH. [Link]

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]

-

Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. PubMed. [Link]

-